(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-13-8-2-1-5-12-10(8)14(9)7-3-4-7/h1-2,5,7H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQFUILOVLAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis typically begins with 2,6-dichloro-3-nitropyridine as the core scaffold.
- This starting material undergoes an initial nucleophilic aromatic substitution (SNAr) with a primary amine, such as cyclopropylamine, to introduce the cyclopropyl group at the 3-position of the imidazo[4,5-b]pyridine ring.
- The second nucleophilic displacement involves substitution at the 6-position, often using benzyl alcohol or potassium hydroxide, to install the methanamine side chain or related functional groups.
Reduction and Formation of the Imidazo[4,5-b]pyridine Core
- The nitro group at the 3-position is reduced to an amino group using standard reduction protocols (e.g., catalytic hydrogenation or chemical reductants).
- The resulting diamino intermediate undergoes condensation with formates, aldehydes, or carbonyldiimidazole to form the imidazo ring fused to the pyridine core.
- This step is critical for establishing the heterocyclic framework characteristic of the target compound.
Introduction of the Methanamine Side Chain
- The methanamine moiety at the 2-position is introduced via condensation reactions with formates or aldehydes, followed by reduction or deprotection steps.
- Alternatively, alkylation reactions (e.g., methylation) on intermediates bearing protected amine groups can be used to finalize the methanamine substitution.
Deprotection and Purification
- Protective groups used during synthesis are removed under mild acidic or basic conditions to yield the free amine.
- The final compound is purified by standard techniques such as recrystallization, chromatography, or preparative HPLC to achieve high purity suitable for pharmacological evaluation.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2,6-dichloro-3-nitropyridine + cyclopropylamine | Introduce cyclopropyl group at 3-position |
| 2 | Second Nucleophilic Substitution | Benzyl alcohol or KOH | Install substituent at 6-position |
| 3 | Reduction | Catalytic hydrogenation or chemical reductants | Reduce nitro group to amino group |
| 4 | Condensation | Formates, aldehydes, or carbonyldiimidazole | Form imidazo ring fused to pyridine core |
| 5 | Alkylation/Deprotection | Methylation reagents, acidic/basic conditions | Introduce methanamine side chain and remove protecting groups |
| 6 | Purification | Recrystallization, chromatography | Obtain pure final compound |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution reactions are facilitated by the electron-deficient nature of the pyridine ring, allowing selective displacement of chlorine atoms.
- Reduction of the nitro group is a sensitive step requiring controlled conditions to avoid over-reduction or degradation of the heterocyclic system.
- Condensation with formates or aldehydes is optimized to favor ring closure without side reactions, often monitored by TLC or HPLC.
- Alkylation and deprotection steps are carried out under mild conditions to preserve the integrity of the cyclopropyl and imidazo[4,5-b]pyridine moieties.
- The overall yield and purity depend on careful control of reaction times, temperatures, and reagent stoichiometries.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Copper-catalyzed oxidation using water as the oxidant.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation followed by nucleophilic substitution using appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives, including (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, exhibit significant anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of imidazo[4,5-b]pyridine effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Specifically, it has been identified as a potential modulator of potassium channels, particularly Kv7 channels, which are crucial in regulating neuronal excitability.
Case Study:
In preclinical trials, this compound showed promise as a Kv7 channel activator, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain .
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the imidazo ring system. Variations in the synthesis can lead to derivatives with altered pharmacological profiles.
Synthesis Example:
A common synthetic route involves the reaction of 2-amino-pyridine derivatives with cyclopropyl-containing reagents under acidic conditions to yield the desired compound .
Mechanism of Action
The mechanism of action of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes such as aromatase and proton pumps, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Imidazo[4,5-b]pyridine Derivatives
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s dihydrochloride salt (MW 221.09) exhibits improved aqueous solubility compared to its neutral form, a common feature among amine-containing derivatives (e.g., (3H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride, MW 221.09) .
- Stability : Cyclopropyl substitution enhances metabolic stability relative to isopropyl or allyl groups, which may undergo oxidative degradation .
- Boiling Point : The target compound has a boiling point of 410°C at 760 mmHg, higher than methyl-substituted analogs due to stronger intermolecular forces from the cyclopropyl group .
Biological Activity
Overview
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound recognized for its potential therapeutic applications, particularly in cancer therapy and as a kinase inhibitor. Its unique imidazo[4,5-b]pyridine core structure allows for significant interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- IUPAC Name : (3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine
- Molecular Formula : C10H12N4
- CAS Number : 1368876-11-2
- Molecular Weight : 188.23 g/mol
The compound exhibits its biological effects primarily through the inhibition of microtubule assembly and modulation of various signaling pathways. It interacts with tubulin, affecting cell division and stability by preventing polymerization. This action is crucial in cancer cell proliferation, making it a candidate for anticancer therapies.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines by disrupting microtubule dynamics.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in tumor cells, enhancing its potential as an anticancer agent .
Case Studies
- Anticancer Activity :
- Kinase Inhibition :
In Vitro Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal) | 1.2 | Microtubule disruption |
| Study B | Ba/F3 (Bcr-Abl T315I) | 0.56 | Kinase inhibition |
These results highlight the compound's potency and specificity towards cancerous cells while maintaining lower toxicity levels in normal cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Cyclopropyl Substitution : Enhances binding affinity to target proteins.
- Amino Group Variations : Modifications at the methanamine position can lead to improved pharmacokinetic properties and selectivity against specific kinase targets.
Q & A
Q. Q1: What are common synthetic routes for preparing (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine?
A: The compound can be synthesized via cyclocondensation reactions. For example, pyridine-2,3-diamine derivatives react with cyclopropane carbonyl equivalents under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) . Alternatively, pyridine aldehydes may react with amines in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form imidazo[4,5-b]pyridine cores . Key intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are often used as precursors .
Q. Q2: How is the purity of the synthesized compound validated?
A: Purity is assessed using HPLC with UV detection (λ = 254 nm) and mass spectrometry. Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy, comparing peaks to computational predictions (e.g., DFT studies for electronic properties) .
Advanced Synthesis & Computational Analysis
Q. Q3: How can DFT studies optimize the synthesis of imidazo[4,5-b]pyridine derivatives?
A: Density Functional Theory (DFT) predicts reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). For example, DFT calculations on arylidenemalononitriles reveal regioselectivity in cyclization reactions, guiding solvent and catalyst selection . This reduces trial-and-error in optimizing yields (>75% achieved in some cases) .
Q. Q4: What strategies improve regioselectivity in multi-step syntheses?
A: Regioselectivity is enhanced through steric and electronic control. For instance, trityl or benzyl groups protect reactive amine sites during cyclopropane functionalization . Solvent polarity (e.g., DMSO at 100°C) and catalyst systems (e.g., Pd/C for hydrogenolysis) also direct reaction outcomes .
Structural Characterization
Q. Q5: What advanced techniques confirm the 3D structure of this compound?
A: Single-crystal X-ray diffraction resolves bond lengths and angles, critical for validating cyclopropane ring geometry . Solid-state NMR and powder XRD further assess crystallinity, while HRMS confirms molecular weight .
Q. Q6: How do substituents (e.g., cyclopropyl) influence spectroscopic data?
A: The cyclopropyl group induces upfield shifts in ¹H NMR (δ 1.2–1.5 ppm for CH₂ protons) due to ring strain. IR spectra show distinct C-N stretches (~1600 cm⁻¹) in the imidazo ring . Computational models (e.g., Gaussian 09) correlate these shifts with electronic effects .
Biological Activity & Assay Design
Q. Q7: What in vitro assays are suitable for evaluating anticancer potential?
A: Cytotoxicity is tested via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated from dose-response curves, with positive controls like doxorubicin . Structure-activity relationships (SARs) link cyclopropyl groups to enhanced membrane permeability .
Q. Q8: How can false positives in bioassays be minimized?
A: Include counterscreens (e.g., redox-sensitive assays) to rule out nonspecific effects. Validate target engagement using SPR or thermal shift assays. Ensure sample stability by storing compounds at –20°C in anhydrous DMSO .
Experimental Design & Limitations
Q. Q9: How to address sample degradation during long-term assays?
A: Degradation (e.g., organic compound hydrolysis) is mitigated by continuous cooling (4°C) and inert atmospheres (N₂ or Ar). Use stabilizers like EDTA in aqueous buffers . Monitor stability via LC-MS at timed intervals .
Q. Q10: What are pitfalls in generalizing results from limited datasets?
A: Low sample diversity (e.g., 8 initial sewage samples in pollution studies) reduces ecological validity. Augment datasets with spiked matrices or synthetic analogs to mimic real-world variability .
Data Contradictions & Resolution
Q. Q11: How to resolve discrepancies in reported biological activity?
A: Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Re-examine compound purity (e.g., residual DMF may inhibit enzymes) and cell line authenticity (STR profiling) .
Q. Q12: Why do computational and experimental spectral data sometimes mismatch?
A: Solvent effects (e.g., DMSO vs. gas phase in DFT) and proton exchange in NMR cause deviations. Use implicit solvent models (e.g., SMD) and deuterated solvents to align predictions with observations .
Methodological Tables
Table 1: Comparison of Synthetic Routes
Table 2: Key Spectroscopic Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
